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Compound of Interest

Compound Name: BCR-ABL-IN-2

Cat. No.: B1243604 Get Quote

An In-depth Technical Guide to the BCR-ABL Inhibitor: BCR-ABL-IN-2

This technical guide provides a comprehensive overview of the chemical structure, properties,

and relevant experimental methodologies for the BCR-ABL inhibitor, BCR-ABL-IN-2. The

information is intended for researchers, scientists, and professionals involved in drug discovery

and development, with a focus on oncology and kinase inhibition.

Core Chemical and Pharmacological Properties
BCR-ABL-IN-2 is a potent inhibitor of the BCR-ABL1 tyrosine kinase, including the gatekeeper

T315I mutant, which confers resistance to many first and second-generation inhibitors.[1][2] Its

mechanism involves binding to the kinase in a specific "Type II-out" conformation, where the

DFG (Asp-Phe-Gly) motif is flipped.[1] This is achieved through a structural design that

includes a urea moiety to interact with the K271-E286 salt bridge, a t-butyl group that binds in a

hydrophobic pocket, and a 2,3-dichlorophenyl ring to stabilize the DFG motif in its inactive

state.[1]

Physicochemical Properties
The fundamental physicochemical properties of BCR-ABL-IN-2 are summarized in the table

below.
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Property Value Reference

Molecular Weight 502.39 g/mol [1]

Molecular Formula C₂₄H₂₅Cl₂N₅O₃ [1]

CAS Number 897369-18-5 [1]

SMILES

O=C([C@H]1NCC2=C(C=C(N

3N=C(C(C)

(C)C)C=C3NC(NC4=CC=CC(

Cl)=C4Cl)=O)C=C2)C1)O

[1]

IUPAC Name

(R)-1-(5-(1-(2,3-

dichlorophenylcarbamoyl)-5-

(tert-butyl)-1H-pyrazol-3-

ylamino)-1,3-dihydroisoindol-2-

yl)ethan-1-one (Note: IUPAC

name derived from structure,

may vary)

Pharmacological Profile: Kinase Inhibition
BCR-ABL-IN-2 demonstrates potent inhibition against native and T315I mutated ABL1 kinase.

It also exhibits activity against other kinases, indicating a multi-targeted profile.

Target Kinase IC₅₀ Value Reference

ABL1 (native) 57 nM [1][2]

ABL1 (T315I) 773 nM [1][2]

KDR (VEGFR2) 1.8 µM [1][2]

B-Raf 0.23 µM [1][2]

p38 6.3 nM, 43 nM [1][2]

BCR-ABL Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.medchemexpress.com/BCR-ABL-IN-2.html
https://www.medchemexpress.com/BCR-ABL-IN-2.html
https://www.medchemexpress.com/BCR-ABL-IN-2.html
https://www.medchemexpress.com/BCR-ABL-IN-2.html
https://www.benchchem.com/product/b1243604?utm_src=pdf-body
https://www.medchemexpress.com/BCR-ABL-IN-2.html
https://www.targetmol.com/compound/bcr-abl-in-2
https://www.medchemexpress.com/BCR-ABL-IN-2.html
https://www.targetmol.com/compound/bcr-abl-in-2
https://www.medchemexpress.com/BCR-ABL-IN-2.html
https://www.targetmol.com/compound/bcr-abl-in-2
https://www.medchemexpress.com/BCR-ABL-IN-2.html
https://www.targetmol.com/compound/bcr-abl-in-2
https://www.medchemexpress.com/BCR-ABL-IN-2.html
https://www.targetmol.com/compound/bcr-abl-in-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid

leukemia (CML) by activating a complex network of downstream signaling pathways.[3] These

pathways promote cell proliferation and survival while inhibiting apoptosis.[4] Key cascades

activated by BCR-ABL include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR

pathway, and the JAK/STAT pathway.[3][5][6] BCR-ABL-IN-2 exerts its therapeutic effect by

directly inhibiting the kinase activity of BCR-ABL, thereby blocking these downstream signals.
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BCR-ABL downstream signaling pathways and point of inhibition.
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Experimental Protocols & Workflows
This section details common experimental methodologies used to characterize BCR-ABL

inhibitors like BCR-ABL-IN-2.

Small Molecule Inhibitor Synthesis Workflow
The precise synthesis of BCR-ABL-IN-2 is detailed in patent literature (US 2008/0113967 A1)

and peer-reviewed publications.[1][2] The general workflow for creating such a targeted

inhibitor involves a multi-step process from initial design to final purification.
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Conceptual workflow for small molecule inhibitor synthesis.

In Vitro Kinase Inhibition Assay
To determine the IC₅₀ value of an inhibitor against its target kinase, a direct enzymatic assay is

required. This protocol is a representative method adapted from common non-radioactive

kinase assay procedures.[7][8]
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Workflow for a typical in vitro BCR-ABL kinase inhibition assay.
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Detailed Protocol:

Plate Preparation: 96-well plates are coated with a specific peptide substrate for the ABL

kinase (e.g., a biotinylated peptide captured on a streptavidin-coated plate).[9][10]

Reagent Preparation: Prepare serial dilutions of BCR-ABL-IN-2 in an appropriate buffer

(e.g., DMSO, then diluted in kinase buffer). Prepare a solution of recombinant BCR-ABL

kinase (either native or T315I mutant) in kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂,

1 mM DTT).[7]

Assay Reaction:

Add the recombinant kinase solution to each well.

Add the diluted BCR-ABL-IN-2 or control vehicle (DMSO) to the wells.

Initiate the kinase reaction by adding a solution containing ATP. The final ATP

concentration should be near the Km for the kinase, if known.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined

period (e.g., 60 minutes).[7]

Detection:

Wash the wells to remove ATP and non-bound reagents.

Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., a

phosphotyrosine-specific antibody).

After incubation and washing, add a secondary antibody conjugated to an enzyme like

horseradish peroxidase (HRP).

Wash the wells again and add a chemiluminescent or colorimetric HRP substrate.

Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot

the signal intensity against the logarithm of the inhibitor concentration and fit the data to a

dose-response curve to calculate the IC₅₀ value.[8]
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Cellular Activity Assay
To assess the inhibitor's effect in a biologically relevant context, a cell-based assay is

performed using a cell line that endogenously expresses the BCR-ABL oncoprotein, such as

the K562 human CML cell line.[11]
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Workflow for a cell-based BCR-ABL phosphorylation assay.

Detailed Protocol:
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Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to the

desired density.

Cell Plating: Seed the K562 cells into 96-well plates at a predetermined density (e.g., 1x10⁵

cells/well).[9]

Inhibitor Treatment: Add serial dilutions of BCR-ABL-IN-2 or vehicle control to the wells.

Incubation: Incubate the cells for a period sufficient to observe inhibition of kinase signaling

(e.g., 2 to 4 hours) at 37°C in a CO₂ incubator.

Cell Lysis: After incubation, pellet the cells by centrifugation, remove the supernatant, and

lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.[12]

Detection (ELISA):

Use a sandwich ELISA to quantify the level of phosphorylated BCR-ABL. A capture

antibody (e.g., anti-BCR) is coated on the plate, the cell lysate is added, and a detection

antibody (e.g., anti-phosphotyrosine-HRP) is used to generate a signal.[11]

Alternatively, measure the phosphorylation of a downstream substrate like CrkL.[10]

Data Analysis: Normalize the phosphorylation signal to the total protein concentration in each

lysate. Plot the normalized signal against the inhibitor concentration to determine the cellular

IC₅₀.

In Vivo Efficacy Study Workflow
To evaluate the therapeutic potential of BCR-ABL-IN-2 in a living organism, a xenograft mouse

model is often employed. This involves implanting human CML cells into immunodeficient mice.

[13]
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General workflow for an in vivo xenograft study.

Detailed Protocol:

Cell Implantation: Human CML cells (e.g., KU812, K562) are injected subcutaneously or

intravenously into immunodeficient mice (e.g., nude or SCID mice).[13]

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200

mm³).

Group Assignment: Mice are randomly assigned to different groups: a vehicle control group

and one or more treatment groups receiving different doses of BCR-ABL-IN-2.

Drug Administration: The compound is administered on a defined schedule (e.g., once or

twice daily) via a clinically relevant route, such as oral gavage or intraperitoneal (IP)

injection.[13]

Monitoring: Key parameters are monitored throughout the study, including:

Tumor volume (measured with calipers).

Animal body weight (as an indicator of toxicity).

Overall animal health and survival.

Endpoint and Analysis: The study concludes when tumors in the control group reach a

predetermined size or after a set duration. Tissues may be collected for pharmacokinetic

(drug concentration) and pharmacodynamic (target inhibition) analysis. The primary

endpoints are typically tumor growth inhibition and extension of survival.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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